3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal
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Overview
Description
3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal is a complex organic compound that has garnered interest in various fields of scientific research. This compound is a derivative of D-glucal, a sugar molecule, and is modified with tert-butyldimethylsilyl and methoxybenzylidene groups. These modifications enhance its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups on D-glucal using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. This is followed by the formation of the methoxybenzylidene acetal using 4-methoxybenzaldehyde under acidic conditions. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups, often using reagents like tetrabutylammonium fluoride (TBAF) to remove the silyl group
Scientific Research Applications
3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of carbohydrate chemistry and glycosylation processes.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal involves its reactivity as a protected sugar derivative. The tert-butyldimethylsilyl group provides stability to the molecule, while the methoxybenzylidene group facilitates selective reactions at specific hydroxyl positions. These modifications allow for controlled reactions, making it a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar compounds to 3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal include other silyl-protected sugars and benzylidene-protected sugars. For example:
3-O-(tert-Butyldimethylsilyl)-D-glucal: Lacks the methoxybenzylidene group, making it less selective in certain reactions.
4,6-O-Benzylidene-D-glucal: Lacks the silyl protection, making it less stable under certain conditions. The unique combination of silyl and benzylidene protection in 3-O-(tert-Butyldimethylsilyl)-4,6-O-(4-methoxybenzylidene)-D-glucal provides enhanced stability and selectivity, making it a valuable compound in synthetic applications
Properties
Molecular Formula |
C20H30O5Si |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
tert-butyl-[[2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C20H30O5Si/c1-20(2,3)26(5,6)25-16-11-12-22-17-13-23-19(24-18(16)17)14-7-9-15(21-4)10-8-14/h7-12,16-19H,13H2,1-6H3 |
InChI Key |
ZTRSSQRWGPRALW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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